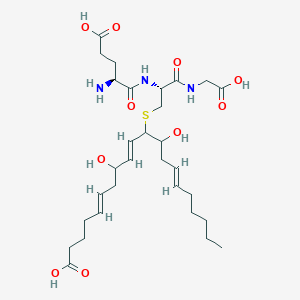
8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid is a biologically active epoxy alcohol derived from arachidonic acid, a polyunsaturated fatty acid. It is part of the hepoxilin family, which includes various metabolites possessing both epoxide and hydroxyl residues. This compound plays significant roles in human physiology and pathology, particularly in inflammatory responses and cellular signaling .
Vorbereitungsmethoden
8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid is synthesized from arachidonic acid through the action of 12-lipoxygenase, which converts arachidonic acid into 12-hydroperoxy-eicosatetraenoic acid (12-HPETE). This intermediate undergoes an intramolecular rearrangement to form hepoxillin A3. The reaction is facilitated by hemeproteins such as hemoglobin and hematin
Analyse Chemischer Reaktionen
8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trioxilins, which are trihydroxy derivatives.
Reduction: Reduction reactions involving hepoxillin A3 are less common but can occur under specific conditions.
Substitution: This compound can form conjugates with glutathione, resulting in hepoxillin A3-C and hepoxillin A3-D.
Common reagents and conditions used in these reactions include epoxide hydrolase inhibitors and glutathione for conjugation reactions. Major products formed from these reactions include trioxilins and glutathione conjugates .
Wissenschaftliche Forschungsanwendungen
8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactions.
Biology: This compound is involved in various biological processes, including neutrophil chemotaxis and vascular permeability
Medicine: It has potential therapeutic applications in inflammatory diseases and insulin secretion
Wirkmechanismus
8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid exerts its effects through several mechanisms:
Neutrophil Chemotaxis: It acts as a chemoattractant for neutrophils, facilitating their migration across epithelial barriers during inflammation.
Insulin Secretion: This compound stimulates insulin secretion from pancreatic islets.
Vascular Permeability: It increases vascular permeability, particularly in the skin.
The molecular targets and pathways involved include the 12-lipoxygenase pathway and various receptors on neutrophils and epithelial cells .
Vergleich Mit ähnlichen Verbindungen
8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid is unique among eicosanoids due to its combination of epoxide and hydroxyl residues. Similar compounds include:
Hepoxillin B3: Another hepoxilin with similar biological activities but different structural features.
Leukotrienes: Eicosanoids involved in inflammatory responses but lacking the epoxide group.
Lipoxins: Anti-inflammatory eicosanoids with different structural characteristics.
This compound’s distinct structure and biological activities make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
127128-05-6 |
|---|---|
Molekularformel |
C30H49N3O10S |
Molekulargewicht |
643.8 g/mol |
IUPAC-Name |
(5E,9E,14E)-11-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-8,12-dihydroxyicosa-5,9,14-trienoic acid |
InChI |
InChI=1S/C30H49N3O10S/c1-2-3-4-5-6-10-13-24(35)25(17-15-21(34)12-9-7-8-11-14-26(36)37)44-20-23(30(43)32-19-28(40)41)33-29(42)22(31)16-18-27(38)39/h6-7,9-10,15,17,21-25,34-35H,2-5,8,11-14,16,18-20,31H2,1H3,(H,32,43)(H,33,42)(H,36,37)(H,38,39)(H,40,41)/b9-7+,10-6+,17-15+/t21?,22-,23-,24?,25?/m0/s1 |
InChI-Schlüssel |
KIKDKMOYZRBMLH-MLXZFANPSA-N |
SMILES |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O |
Isomerische SMILES |
CCCCC/C=C/CC(C(/C=C/C(C/C=C/CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |
Kanonische SMILES |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O |
Sequenz |
EXG |
Synonyme |
11-glutathionyl hepoxilin A3 11-glutathionyl HxA3 11-glutathionylhepoxilin A3 11-glutathionylhepoxilin A3, 8(S)-isomer 8,12-dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















